5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS: 1113104-94-1) is a structurally complex heterocyclic molecule with a molecular formula of C₂₄H₂₆N₆O₅ and a molecular weight of 478.509 g/mol . Its core structure comprises a 1,2,3-triazole ring substituted at the 4-position with a carboxamide group and at the 1-position with a methyl-linked 1,3-oxazole moiety. The oxazole ring is further substituted with a 2,4-dimethoxyphenyl group, while the carboxamide nitrogen is bonded to a 3,5-dimethoxyphenyl group. This arrangement introduces multiple electron-donating methoxy substituents, which may enhance solubility and influence intermolecular interactions compared to halogenated analogs .
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-19(27-24(36-13)18-7-6-15(32-2)11-20(18)35-5)12-30-22(25)21(28-29-30)23(31)26-14-8-16(33-3)10-17(9-14)34-4/h6-11H,12,25H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGOZCJDHFEWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including immunological effects, anti-inflammatory properties, and potential applications in therapeutic contexts.
Chemical Structure
The compound is characterized by the following structural features:
- A triazole ring
- An oxazole moiety
- Two dimethoxyphenyl groups
- An amino functional group
This unique structure may contribute to its diverse biological activities.
Immunomodulatory Effects
Research indicates that derivatives of isoxazole and triazole compounds exhibit significant immunomodulatory effects. For instance:
- Immunosuppressive Activity : Certain analogs of isoxazole derivatives have shown to inhibit humoral immune responses in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. These findings suggest a dual role where the compound can modulate immune responses depending on the context .
- Cytokine Production : The compound has been observed to inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in human blood cultures, indicating its potential as an anti-inflammatory agent .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory properties. In various studies:
- Carrageenan-Induced Edema : The compound significantly reduced carrageenan-induced foot pad edema in mice, demonstrating its ability to mitigate inflammation .
- Lymphocyte Mobilization : It preferentially increased the percentage of mature CD4+ and CD8+ T cells in spleen samples from normal mice, indicating a role in promoting lymphocyte mobilization and potentially enhancing immune responses .
Study 1: In Vitro Immune Response Modulation
In a controlled laboratory setting, the compound was tested on peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. The results showed:
- Inhibition of PHA-Induced Proliferation : The compound inhibited phytohemagglutinin (PHA)-induced PBMC proliferation, suggesting a suppressive effect on T-cell activation .
Study 2: In Vivo Efficacy in Mouse Models
In vivo studies involving mouse models demonstrated:
- Differential Immune Response : The compound stimulated antibody production against sheep red blood cells (SRBC) while decreasing the cellular immune response to ovalbumin (OVA), indicating a nuanced effect on different arms of the immune system .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Immunosuppressive | Inhibits humoral response; stimulates DTH |
| Anti-inflammatory | Reduces carrageenan-induced edema |
| Cytokine Inhibition | Suppresses TNF-alpha production |
| Lymphocyte Activation | Increases mature CD4+ and CD8+ T cells |
Comparison with Similar Compounds
Structural Implications :
- The target compound’s methoxy groups likely improve aqueous solubility compared to the chloro/cyano substituents in 3a–3e, which are electron-withdrawing and may reduce polarity .
- The 1,3-oxazole moiety in the target compound could enhance metabolic stability compared to pyrazole-based analogs, as oxazoles are less prone to oxidative degradation .
Oxazole Derivatives ()
and describe 1,3-oxazole derivatives synthesized via [3+2] cycloaddition or N-acylation. For example:
- Compound 1b in : A 5-aminooxazole-4-carbonitrile with a benzyl group.
- Compound 7 in : A 2,5-diaryl-4-benzyl-1,3-oxazole with a sulfonylphenyl moiety.
Functional Insights :
- This could enhance target-binding affinity in biological systems .
- Compared to sulfonylphenyl-substituted oxazoles (e.g., Compound 7), the target’s dimethoxyphenyl groups may reduce steric hindrance, improving membrane permeability .
Triazole-Containing Compounds ()
describes a triazole-4-carboxamide with nitro, bromo, and oxadiazolyl substituents. While structurally distinct, it shares the triazole-carboxamide core:
Key Differences :
- The compound’s nitro and bromo groups increase molecular weight and may confer electrophilic reactivity , whereas the target’s methoxy groups favor stability and solubility .
Discussion of Structural and Functional Trends
- Methoxy vs. Halogen Substituents : Methoxy groups in the target compound likely enhance solubility and reduce toxicity compared to chloro/fluoro substituents in pyrazole analogs .
- Synthetic Complexity : The target compound’s multi-heterocyclic architecture requires sophisticated coupling strategies (e.g., EDCI/HOBt-mediated amidation) compared to simpler cyclization routes for oxazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
